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1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-

Polyurethane foam Catalyst volatility High-temperature processing

1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- (CAS 34745-96-5), also known as 2-dimethylaminoethyl 3-dimethylaminopropyl ether, Thancat DD, or Texacat DD, is a symmetrical bis-tertiary amine ether with the molecular formula C9H22N2O and a molecular weight of 174.28 g/mol. It belongs to the class of non-reactive, tertiary amine catalysts predominantly employed in the production of flexible and rigid polyurethane (PU) foams to accelerate the urethane (gel) and urea (blow) reactions.

Molecular Formula C9H22N2O
Molecular Weight 174.28 g/mol
CAS No. 34745-96-5
Cat. No. B1583392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-
CAS34745-96-5
Molecular FormulaC9H22N2O
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCN(C)CCCOCCN(C)C
InChIInChI=1S/C9H22N2O/c1-10(2)6-5-8-12-9-7-11(3)4/h5-9H2,1-4H3
InChIKeyQEOGKTCJGDHZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- (CAS 34745-96-5): Procurement-Focused Chemical Identity and Baseline Characteristics


1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- (CAS 34745-96-5), also known as 2-dimethylaminoethyl 3-dimethylaminopropyl ether, Thancat DD, or Texacat DD, is a symmetrical bis-tertiary amine ether with the molecular formula C9H22N2O and a molecular weight of 174.28 g/mol [1][2]. It belongs to the class of non-reactive, tertiary amine catalysts predominantly employed in the production of flexible and rigid polyurethane (PU) foams to accelerate the urethane (gel) and urea (blow) reactions . Its structure features a central ether oxygen flanked by an ethyl spacer terminating in a dimethylamino group on one side and a propyl spacer terminating in a dimethylamino group on the other, distinguishing it from the more prevalent bis(2-dimethylaminoethyl) ether (BDMAEE, A-1 catalyst) which contains only ethyl spacers [1].

Why 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- Cannot Be Generically Substituted: Structural and Physicochemical Differentiation from In-Class Analogs


Despite sharing a bis-tertiary amine ether backbone with the widely used blowing catalyst BDMAEE (A-1, CAS 3033-62-3), 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- exhibits quantifiable differences in boiling point, freezing point, flash point, vapor pressure, and molecular geometry that directly impact processing parameters, safety classification, and catalytic selectivity in polyurethane foam formulations [1][2][3]. The replacement of one ethyl spacer with a propyl spacer alters the steric and electronic environment around the terminal dimethylamino group, shifting the gel/blow catalytic balance away from the strong blowing bias characteristic of A-1 [1]. Generic one-to-one substitution without reformulation can therefore lead to mismatched reaction profiles, foam collapse, or density gradients in continuous slabstock or molded foam operations [2]. The following quantitative evidence dimensions substantiate why this compound must be evaluated as a distinct catalytic entity rather than a drop-in replacement.

Quantitative Differentiation Evidence for 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- (CAS 34745-96-5) vs. Bis(2-dimethylaminoethyl) ether (A-1)


Boiling Point Elevation: Reduced Catalyst Volatility and Extended High-Temperature Processing Window vs. BDMAEE (A-1)

The target compound exhibits a boiling point of approximately 215.8°C at 760 mmHg (calculated) or 202°C (initial boiling point by experimental determination), compared to 189°C for bis(2-dimethylaminoethyl) ether (BDMAEE, A-1 catalyst) [1][2]. This boiling point elevation of approximately 13–27°C translates to reduced catalyst volatility during exothermic PU foam rise, which is critical for maintaining catalytic activity throughout the later stages of polymerization in high-temperature slabstock or molded foam systems [2].

Polyurethane foam Catalyst volatility High-temperature processing

Freezing Point Differential: Cold-Chain Storage and Handling Requirements vs. BDMAEE (A-1)

The target compound has an experimentally determined freezing point of -49°C, compared to less than -70°C for BDMAEE (A-1) [1][2]. This approximately 21+°C higher freezing point means that the target compound may solidify under extreme cold storage or transit conditions where BDMAEE would remain liquid. This differential directly impacts procurement logistics for facilities in cold climates or those relying on unheated warehouse storage [1][2].

Cold storage stability Supply chain logistics Polyurethane catalyst handling

Flash Point and Transport Safety Classification Delta vs. BDMAEE (A-1)

Two independent data sources report divergent flash point values for the target compound: 77°C (Tag Closed Cup, SpectraBase) and 53.0°C (calculated, chemsrc), compared to 64–66°C for BDMAEE [1][2]. At the higher value (77°C), the target compound may qualify as a combustible liquid (Class IIIA under NFPA 30, flash point ≥ 60°C but < 93°C) rather than a flammable liquid (Class IC, flash point ≥ 22.8°C but < 37.8°C), which can reduce transport surcharges and storage infrastructure requirements. At the lower value (53°C), it remains in the combustible liquid category (Class IIIA), whereas BDMAEE at 64–66°C is at the lower boundary of the same class [2].

Chemical transport safety Flash point classification Hazardous material logistics

Molecular Weight and Vapor Pressure: Reduced Airborne Emission Potential vs. BDMAEE (A-1)

The target compound has a molecular weight of 174.28 g/mol and an estimated vapor pressure of approximately 0.1 mmHg at 25°C, compared to 160.26 g/mol and a vapor pressure of approximately 0.28 mmHg (37 Pa) at 21°C for BDMAEE [1][2]. The combination of a higher molecular weight and a lower vapor pressure suggests reduced airborne catalyst concentration during open-pour or continuous slabstock foam operations, which is relevant for workplace exposure assessment and ventilation engineering controls [1].

Catalyst emissions Industrial hygiene Vapor pressure

Catalytic Selectivity: Balanced Gel/Blow Profile Inferred from Propyl Spacer Structural Modification vs. Strong Blowing Bias of BDMAEE (A-1)

The target compound replaces one ethyl spacer (-CH2CH2-) in BDMAEE with a propyl spacer (-CH2CH2CH2-), increasing the distance and conformational flexibility between the ether oxygen and the terminal dimethylamino group on that side of the molecule [1]. In tertiary amine-catalyzed PU systems, increasing the alkyl chain length between the heteroatom and the amine nitrogen reduces the basicity (pKa) of that amine center due to decreased inductive electron withdrawal by the adjacent oxygen, while simultaneously increasing steric hindrance around the catalytic nitrogen [2]. Published structure-activity models for bis-amino ether catalysts predict that this propyl substitution shifts the catalytic activity ratio toward relatively stronger gel (urethane) promotion and relatively weaker blow (urea) promotion compared to the ethyl-ethyl bridged BDMAEE, which is characterized as one of the most potent blowing-selective amine catalysts available [2][3]. Although direct head-to-head kinetic rate constant measurements for the target compound versus BDMAEE were not identified in the open literature, this class-level inference is supported by analogous catalyst series where propyl-for-ethyl substitution reduces the water-isocyanate reaction rate constant by approximately 15–30% relative to the ethyl-bridged parent [2].

Catalytic selectivity Gel/blow balance Structure-activity relationship

Market Positioning as Explicit A-1 Replacement: Industrial Validation of Functional Differentiation

Multiple commercial suppliers explicitly position 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- as an 'ideal catalyst for replacing diamine ether (A1)' [1]. This market positioning is significant because BDMAEE (A-1), while highly effective as a blowing catalyst, has been historically associated with occupational exposure concerns. Notably, NIAX Catalyst ESN, a mixture containing 5% BDMAEE and 95% dimethylaminopropionitrile, was discontinued in 1978 after epidemiological links to urological disorders among foam production workers . The target compound, with its structural modification (propyl spacer) and resulting physicochemical differentiation, is marketed as a functional alternative that addresses the performance requirements of A-1-containing catalyst packages while potentially mitigating legacy regulatory and occupational health concerns .

Catalyst replacement strategy Legacy catalyst substitution Polyurethane amine catalyst procurement

Procurement-Driven Application Scenarios for 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- (CAS 34745-96-5) Based on Differentiated Properties


Continuous Slabstock Flexible PU Foam Manufacturing Requiring Sustained High-Temperature Catalytic Activity

In continuous slabstock lines where exothermic foam core temperatures regularly exceed 140–160°C, the approximately 13–27°C higher boiling point of the target compound relative to BDMAEE (A-1) reduces catalyst evaporative loss from the rising foam [1]. This property supports more uniform density gradients across the block height and reduces the risk of late-stage under-catalysis that can cause foam splitting or collapse near the center of large buns. The differential is directly supported by the boiling point comparison evidence in Section 3, Evidence Item 1 [1].

Reformulation of Legacy A-1 Catalyst Packages for Reduced Total Catalyst Component Count

Formulators currently using BDMAEE (A-1) in combination with a separate gel-selective catalyst (e.g., TEDA or organotin co-catalysts) to balance the strong blowing bias of A-1 may benefit from the target compound's predicted more balanced gel/blow selectivity profile [2]. By replacing A-1 with the target compound, which exhibits moderated blowing activity due to the propyl spacer modification, the required amount of supplementary gel catalyst may be reduced or eliminated, simplifying the catalyst package and reducing procurement complexity. This application scenario stems from the class-level catalytic selectivity inference in Section 3, Evidence Item 5 [2].

Molded Foam Operations with Enhanced Industrial Hygiene Requirements

In enclosed molding operations where worker exposure to volatile amine catalysts is a concern, the target compound's approximately 64% lower vapor pressure (0.1 mmHg vs. 0.28 mmHg for BDMAEE at ambient temperature) and higher molecular weight suggest reduced airborne amine concentrations during mold filling and demolding . This may lower the engineering control burden for ventilation systems and reduce amine odor complaints in production areas. This scenario is directly derived from the vapor pressure and molecular weight comparison evidence in Section 3, Evidence Item 4 .

Cold-Climate Bulk Storage and Handling Logistics Assessment

Procurement and logistics teams evaluating the target compound for facilities in regions with sub-freezing winters must account for its -49°C freezing point, which is at least 21°C higher than that of BDMAEE (< -70°C) [3]. While this freezing point is still well below typical winter temperatures in most industrial regions (except extreme Arctic conditions), it may necessitate insulated or trace-heated storage tanks and transfer lines in facilities where BDMAEE could be stored without such provisions. This scenario directly follows from the freezing point comparison evidence in Section 3, Evidence Item 2 [3].

Technical Documentation Hub

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